
Chloromercury;oxo-di(propan-2-yloxy)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromercury;oxo-di(propan-2-yloxy)phosphanium is a chemical compound that features a combination of mercury, phosphorus, and oxygen atoms, along with propan-2-yloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloromercury;oxo-di(propan-2-yloxy)phosphanium typically involves the reaction of mercury(II) chloride with oxo-di(propan-2-yloxy)phosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromercury;oxo-di(propan-2-yloxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-phosphorus compounds, while reduction may produce mercury-phosphorus complexes.
Applications De Recherche Scientifique
Chloromercury;oxo-di(propan-2-yloxy)phosphanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of chloromercury;oxo-di(propan-2-yloxy)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mercury(II) chloride: A simple mercury compound with similar reactivity.
Oxo-phosphorus compounds: Compounds containing phosphorus-oxygen bonds with comparable chemical properties.
Propan-2-yloxy derivatives: Compounds with propan-2-yloxy groups that exhibit similar reactivity.
Uniqueness
Chloromercury;oxo-di(propan-2-yloxy)phosphanium is unique due to its combination of mercury, phosphorus, and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H14ClHgO3P+ |
|---|---|
Poids moléculaire |
401.19 g/mol |
Nom IUPAC |
chloromercury;oxo-di(propan-2-yloxy)phosphanium |
InChI |
InChI=1S/C6H14O3P.ClH.Hg/c1-5(2)8-10(7)9-6(3)4;;/h5-6H,1-4H3;1H;/q+1;;+1/p-1 |
Clé InChI |
YSVKVZYXHDBDJB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)O[P+](=O)OC(C)C.Cl[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


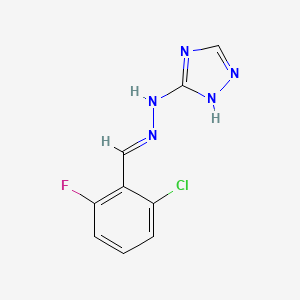
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
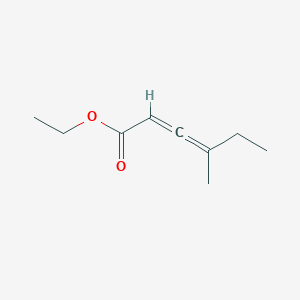
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
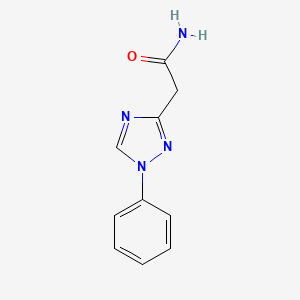
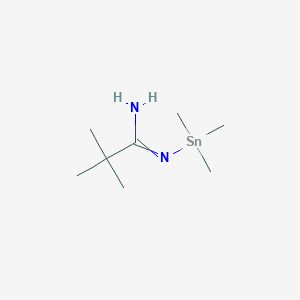
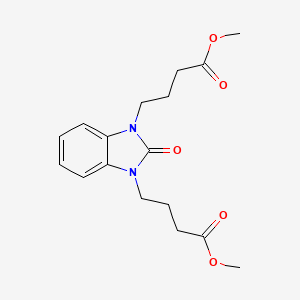
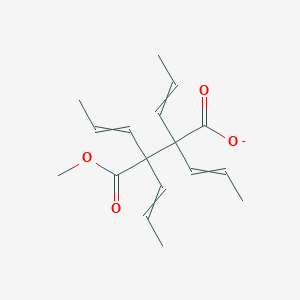
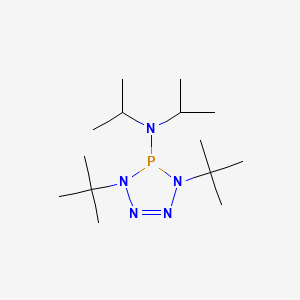

![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)



